Orthogonal Carboxyl Deprotection: Acid-Labile tert-Butyl Ester vs. Base-Labile Methyl Ester
The target compound's tert-butyl ester is removed under mild acidic conditions (e.g., TFA or HCl/dioxane), whereas the methyl ester analog (methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate, CAS 1909309-96-1) requires strongly basic hydrolysis (e.g., NaOH or LiOH) for cleavage . This orthogonality permits sequential deprotection when both esters are present in a synthetic intermediate, a strategy essential for fragment condensation and solid-phase peptide synthesis.
| Evidence Dimension | Deprotection condition orthogonality |
|---|---|
| Target Compound Data | Acid-labile tert-butyl ester; cleavage by TFA (class-typical: >95% in 1-2 h at 25 °C) |
| Comparator Or Baseline | Methyl ester analog: base-labile; cleavage by 1 M NaOH/MeOH (class-typical) |
| Quantified Difference | Mutually exclusive deprotection conditions; sequential acid-then-base deprotection feasible |
| Conditions | Standard peptide deprotection protocols (class-level reference) |
Why This Matters
Orthogonal protection expands synthetic design space, reducing step count and protecting-group manipulation errors in multi-step syntheses.
